Arg-tyr-leu-gly-tyr-leu

Descripción general

Descripción

The peptide sequence "Arg-tyr-leu-gly-tyr-leu" is a chain of amino acids that includes arginine (Arg), tyrosine (Tyr), leucine (Leu), and glycine (Gly). This sequence is not directly discussed in the provided papers, but the individual amino acids and some of their combinations are studied in various contexts, such as their role in antibody affinity and specificity, their presence in opioid peptides, and their conformational properties in different environments .

Synthesis Analysis

The synthesis of peptides containing Arg, Gly, and Leu is explored in the context of creating inhibitors and understanding peptide behavior. For instance, a hydroxyethylene isostere of the tripeptide Arg-Gly-Leu was synthesized using a radical addition strategy, which is a key fragment in a novel cyclic-peptide-based inhibitor . Additionally, the synthesis of a decapeptide containing Tyr and other amino acids relevant to corticotropin and α-melanotropin molecules is described, highlighting the importance of these amino acids in biologically active peptides .

Molecular Structure Analysis

The molecular structure and conformational properties of peptides containing Arg, Gly, and Leu are influenced by their sequence and the presence of solvent molecules. For example, the Arg-Leu-Gly tripeptide's conformation is significantly affected by solvation with water molecules, even in the presence of DMSO, indicating the importance of solvent interactions in determining peptide structure . Furthermore, the sequence of amino acids can influence the formation of salt bridges in metal-cationized peptides, as demonstrated by the different behaviors of GlyArg and ArgGly when complexed with various alkali metal cations .

Chemical Reactions Analysis

The chemical reactivity of peptides containing Arg, Gly, and Leu can be influenced by the presence of specific functional groups and the overall peptide sequence. The study of the octapeptide containing Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu reveals its opiate receptor binding activity, suggesting that the sequence and the presence of these amino acids contribute to the peptide's biological activity . Additionally, the synthesis of peptides can involve protecting groups and specific reaction conditions to prevent racemization and maintain the integrity of the peptide structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are determined by their amino acid composition and sequence. The intrinsic contributions of Tyr, Ser, Gly, and Arg to the affinity and specificity of antibodies show that Tyr, Ser, and Gly can work together to mediate antigen recognition, while Arg can be detrimental to specificity due to its correlation with increased nonspecific binding . The conformational properties of the Arg-Leu-Gly tripeptide in different solvent systems further illustrate how the physical environment can influence peptide structure and stability .

Aplicaciones Científicas De Investigación

Peptide Isolation and Identification :

- A study developed a radioimmunoassay for [Arg6]-Leu-enkephalin to detect pro-Leu-enkephalins related to α-neo-endorphin and dynorphin in purification steps from tissue extracts. This assay helped in purifying an immunoreactive peptide identified as Tyr-Gly-Gly-Phe-Leu-Arg ([Arg6]-Leu-enkephalin) from porcine pituitaries (Kangawa et al., 1980).

Peptides in Growth Hormone Secretion :

- Research on a human pancreatic tumor causing acromegaly isolated a 44 amino acid peptide with growth hormone-releasing activity. This peptide includes sequences like Tyr-Arg-Lys-Val-Leu-Gly, highlighting its role in stimulating growth hormone secretion (Guillemin et al., 1982).

Specificity in Opioid Peptide Conversion :

- A study isolated an endopeptidase from bovine spinal cord, which specifically converts the opioid peptide dyn

Peptide Interaction with Receptors :

- A study on peptides corresponding to the ACTH-like sequence of human pro-interleukin-1 alpha, including Tyr-Gly-Lys-Val-Leu-Lys-Lys-Arg-Arg, demonstrated specific receptor interactions on murine splenocytes and macrophages, implicating their role in immune response modulation (Zav'yalov et al., 1995).

Molecular Recognition Capacity of Amino Acids :

- An analysis of the functional capacity of natural amino acids for molecular recognition revealed the optimal mediating contacts of Tyr for both affinity and specificity in protein-protein interactions. The study provides insights into the fundamental principles underlying such interactions (Birtalan, Fisher, & Sidhu, 2010).

Peptide's Role in Opiate Activity :

- Morphine-like analgesic actions were observed in synthetic peptides containing the Tyr-Arg unit. Among these, Tyr-D-Arg-Gly-Phe (DR-4) induced significant naloxone-reversible analgesia, indicating its potential in pain management (Takagi et al., 1982).

Propiedades

IUPAC Name |

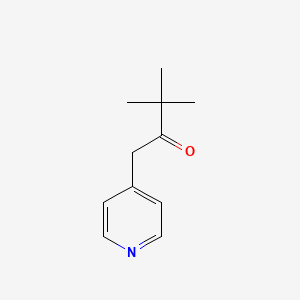

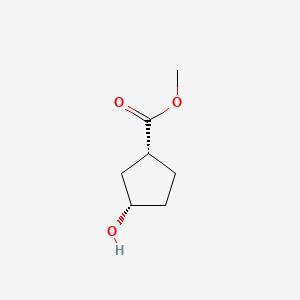

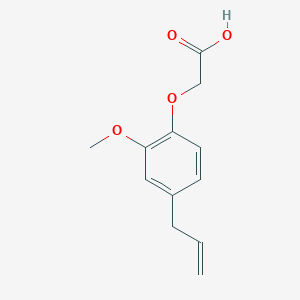

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLNZVXBGCEDOO-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003450 | |

| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Casein (90-95) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Arg-tyr-leu-gly-tyr-leu | |

CAS RN |

83471-50-5 | |

| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Arg-Tyr-Leu-Gly-Tyr-Leu exert its opioid activity? What are the downstream effects?

A1: Arg-Tyr-Leu-Gly-Tyr-Leu, also known as alpha-casein(90-95), displays opioid activity by binding to opioid receptors in the brain, similar to how traditional opioid drugs function. [] This binding leads to a cascade of downstream effects, including:

- Inhibition of adenylate cyclase: This enzyme plays a crucial role in converting ATP to cyclic AMP (cAMP), a key signaling molecule. By inhibiting adenylate cyclase, Arg-Tyr-Leu-Gly-Tyr-Leu reduces cAMP levels, impacting various cellular processes. []

- Inhibition of neurotransmitter release: Opioid receptor activation can suppress the release of neurotransmitters like dopamine and norepinephrine, contributing to the analgesic effects. []

- Modulation of pain perception: By interacting with opioid receptors in the central and peripheral nervous systems, Arg-Tyr-Leu-Gly-Tyr-Leu can alter the perception of pain signals. []

Q2: How does the structure of Arg-Tyr-Leu-Gly-Tyr-Leu relate to its opioid activity?

A2: The specific sequence and structure of Arg-Tyr-Leu-Gly-Tyr-Leu contribute to its opioid activity. Research has shown that:

- The presence of Tyrosine residues is crucial: The aromatic rings of Tyrosine residues are important for binding to opioid receptors. []

- The length of the peptide chain matters: The full sequence (90-96) Arg-Tyr-Leu-Gly-Tyr-Leu-Glu exhibits higher potency compared to the shorter (90-95) Arg-Tyr-Leu-Gly-Tyr-Leu. This suggests that the Glutamic acid residue at the C-terminus plays a role in enhancing activity. []

- Conformational flexibility influences activity: NMR studies indicate that differences in opioid activity between Arg-Tyr-Leu-Gly-Tyr-Leu and related peptides could be linked to variations in their conformational flexibility. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)